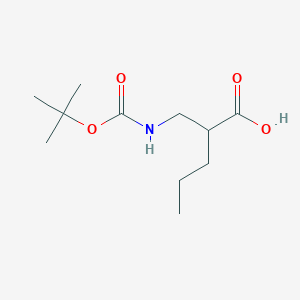

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

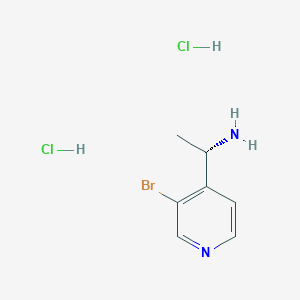

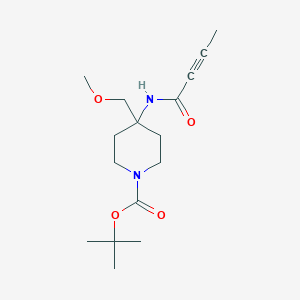

“2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid” is a chemical compound with the CAS Number: 1490249-28-9 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 2-{[(tert-butoxycarbonyl)amino]methyl}pentanoic acid . It is stored at room temperature and comes in a physical form of powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid or lump . The compound’s storage temperature is normal, and it is stored in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen

Synthesis of Glucosamine Synthase Inhibitors

Boc-Dap-OH is used in the synthesis of inhibitors targeting glucosamine synthase, an enzyme involved in the biosynthesis of glucosamine, which is a critical component in the formation of bacterial cell walls and other glycosaminoglycans .

Myosin Kinase Inhibitor Development

This compound is utilized in creating synthetic peptides that act as inhibitors for myosin kinase, an enzyme that plays a role in muscle contraction and other cellular movements .

Peptide Synthesis with Metal Complexing Groups

Researchers employ Boc-Dap-OH for preparing peptides that contain metal complexing groups, which can be useful in studying metalloproteins or developing metal-based drugs .

Efflux Pump Inhibitors for Bacterial Infections

Derivatives of Boc-Dap-OH are used in preparing indole derivatives that serve as efflux pump inhibitors, which can be significant in treating and preventing bacterial infections by hindering the bacteria’s resistance mechanisms .

Solid Phase Synthesis of Peptidic Receptor Agonists

The compound is instrumental in the solid-phase synthesis of peptidic V1a receptor agonists, which are potential therapeutic agents for various physiological disorders .

Bioconjugation in Antibody-Drug Conjugates

Boc-Dap-OH finds application in bioconjugation processes, particularly in the field of antibody-drug conjugates (ADCs), which are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine. Alanine is a non-essential amino acid that plays a key role in the metabolism of glucose and organic acids.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTFJZAKAIBBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)

![1-Methyl-1H-benzo[d]imidazol-7-amine](/img/structure/B2932215.png)

![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)

![3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2932221.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)